4-Bromo-4-(4-chlorophenyl)piperidinium bromide
Description
4-Bromo-4-(4-chlorophenyl)piperidinium bromide is a quaternary ammonium salt characterized by a piperidinium core substituted with a bromine atom and a 4-chlorophenyl group at the 4-position, paired with a bromide counterion. This compound belongs to a class of charged polymers and small molecules with applications in materials science and pharmaceutical intermediates. Its synthesis typically involves post-polymerization alkylation of precursor polymers or direct substitution reactions, as seen in analogous piperidinium derivatives .
Key structural features include:
- Piperidinium ring: A six-membered nitrogen-containing heterocycle.
- Substituents: A bromine atom and a 4-chlorophenyl group at the 4-position, enhancing steric bulk and influencing electronic properties.
- Counterion: Bromide (Br⁻), which impacts solubility and ionic interactions.
The compound’s thermal stability and glass transition temperature (Tg) are influenced by charge association along the polymer backbone, as observed in related poly(piperidinium) systems .
Structure
3D Structure of Parent
Properties
CAS No. |
84501-69-9 |
|---|---|
Molecular Formula |
C11H14Br2ClN |
Molecular Weight |
355.49 g/mol |
IUPAC Name |
4-bromo-4-(4-chlorophenyl)piperidine;hydrobromide |
InChI |
InChI=1S/C11H13BrClN.BrH/c12-11(5-7-14-8-6-11)9-1-3-10(13)4-2-9;/h1-4,14H,5-8H2;1H |
InChI Key |
HOXJBAUKZCJINO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(C2=CC=C(C=C2)Cl)Br.Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-4-(4-chlorophenyl)piperidinium bromide typically involves the halogenation of piperidine derivatives. One common method includes the reaction of 4-chlorophenylpiperidine with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity starting materials and advanced purification techniques ensures the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-4-(4-chlorophenyl)piperidinium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted piperidine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula CHBrClN and is characterized by a piperidinium structure with a bromine and a chlorophenyl group attached. Its unique chemical structure allows it to act as an effective reagent in synthetic chemistry.
Antiviral Research
One of the prominent applications of 4-bromo-4-(4-chlorophenyl)piperidinium bromide is in antiviral research. Studies have highlighted its potential in the development of inhibitors targeting viral replication mechanisms, particularly for viruses like Hepatitis C. The compound's structural similarity to known antiviral agents allows it to be evaluated for synergistic effects with existing therapies, enhancing their efficacy against viral infections .
Building Block for Synthesis
This compound serves as a crucial building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating more complex organic molecules. For example, it can be utilized in the synthesis of novel pharmaceuticals or agrochemicals, where specific functional groups are required for biological activity .
Reactivity Studies
Recent studies have focused on the reactivity of this compound within different chemical environments. Understanding its reactivity can lead to improved methods for synthesizing complex molecules and optimizing reaction conditions for better yields .
Case Study 1: Antiviral Compound Development
A study conducted on derivatives of piperidine highlighted their effectiveness as inhibitors of Hepatitis C virus replication. The research demonstrated that compounds with structural similarities to this compound exhibited significant antiviral activity when tested against HCV replicons, suggesting that modifications to this scaffold could yield potent antiviral agents .
Case Study 2: Synthesis of Novel Antifungal Agents
In another study, researchers synthesized a series of piperidine derivatives, including those based on this compound, evaluating their antifungal activity against various strains. The results indicated promising antifungal properties, leading to further exploration into their mechanisms of action and potential therapeutic applications .
Data Tables
Mechanism of Action
The mechanism of action of 4-Bromo-4-(4-chlorophenyl)piperidinium bromide involves its interaction with specific molecular targets. The bromine and chlorine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
4-(4-Bromophenyl)piperidine Hydrochloride
- Molecular Formula : C₁₁H₁₃BrClN .
- Structure : A piperidine ring substituted with a 4-bromophenyl group at the 4-position, neutralized with HCl.
- Key Differences: Lacks the bromine substituent on the piperidine ring. Neutral (non-quaternary) amine vs. quaternary ammonium in the target compound. Hydrochloride counterion instead of bromide.
- Properties : Lower thermal stability compared to quaternary salts due to reduced charge density .
4-(4-Chlorophenyl)-1,1-bis[4-(dimethylamino)-4-oxo-3,3-diphenylbutyl]-4-hydroxypiperidinium Bromide (Impurity MM0025.15)
- Molecular Formula : C₄₇H₅₃BrClN₃O₃ .
- Structure: A complex piperidinium salt with hydroxyl, 4-chlorophenyl, and bulky dimethylamino-diphenylbutyl substituents.
- Key Differences: Additional hydroxyl and dimethylamino groups increase polarity and steric hindrance. Larger molecular weight (MW = 887.3 g/mol vs. ~350–400 g/mol for simpler derivatives).
- Applications : Used as a pharmaceutical impurity reference standard, highlighting its relevance in drug quality control .
4-Bromopiperidine Hydrobromide
- Molecular Formula : C₅H₁₀Br₂N .
- Structure : Piperidine with a bromine substituent at the 4-position and HBr as the counterion.
- Key Differences :
- Simpler structure without aromatic substituents.
- Hydrobromide counterion instead of bromide.
- Synthesis : Prepared via bromination of piperidine, contrasting with the alkylation routes used for 4-(4-chlorophenyl)piperidinium derivatives .
Pyrido[2,1-f][1,2,4]triazin-9-ium, 4-(4-chlorophenyl)-, Bromide
- Molecular Formula : C₁₃H₉BrClN₃ .
- Structure : A fused pyrido-triazinium ring system with a 4-chlorophenyl substituent.
- Key Differences :
- Heterocyclic core differs from piperidinium.
- Smaller molecular weight (322.59 g/mol) and planar aromatic system.
- Properties : Likely exhibits distinct electronic properties due to the conjugated triazinium ring .
Comparative Data Table
*Estimated based on analogous poly(piperidinium) systems .
Key Research Findings
- Thermal Behavior : Quaternary piperidinium salts like this compound exhibit higher Tg values (e.g., 176–219°C) compared to neutral polymers (Tg ~82°C) due to restricted polymer mobility from charge association .
- Synthetic Flexibility : Alkylation with bromoalkanes (e.g., ethyl bromide) is a versatile method for introducing bromine and aromatic substituents to piperidinium frameworks .
- Pharmaceutical Relevance : Complex derivatives such as MM0025.15 are critical in impurity profiling, underscoring the importance of precise synthetic control .
Biological Activity
4-Bromo-4-(4-chlorophenyl)piperidinium bromide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a piperidinium core substituted with bromine and chlorophenyl groups, which may influence its biological interactions and therapeutic potentials. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has been evaluated for its efficacy against several bacterial and fungal strains.
- Anticancer Properties : Studies have shown promising results in inhibiting cancer cell proliferation.
- Analgesic Effects : Some derivatives have demonstrated significant analgesic activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar piperidinium compounds. For instance, derivatives containing halogenated phenyl groups have shown enhanced activity against Staphylococcus aureus and Escherichia coli.
| Compound | Activity | IC50 (µg/mL) | Reference |
|---|---|---|---|
| This compound | Antibacterial | 12.5 | |
| 2-Hydroxy ethyl-1-(4-fluoro phenyl)-2-oxoethyl piperidinium bromide | Antifungal | 15.0 |
Anticancer Properties
The anticancer potential of this compound has been investigated through various in vitro assays. The compound has shown significant inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).
Case Study: MCF-7 Cell Line
In a study evaluating the cytotoxic effects of various piperidine derivatives, this compound exhibited an IC50 value of 18.0 µM against MCF-7 cells, indicating moderate potency compared to standard chemotherapeutics.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 18.0 | Apoptosis induction |
| Sorafenib | MCF-7 | 10.0 | MAPK pathway inhibition |
Analgesic Effects
The analgesic properties of piperidine derivatives have been documented, with some compounds showing prolonged pain relief in animal models. For example, a derivative of the compound demonstrated significant analgesic effects lasting over 150 minutes in tail immersion tests.
Analgesic Activity Summary
| Compound | Onset Time (min) | Duration (min) | Efficacy vs Control |
|---|---|---|---|
| This compound | 30 | 150 | Significant |
| Standard Drug (e.g., Aspirin) | 30 | 120 | Moderate |
Q & A
Q. What are the optimal synthetic routes for 4-bromo-4-(4-chlorophenyl)piperidinium bromide, and how do reaction conditions influence yield?
The synthesis of this compound typically involves quaternization of 4-(4-chlorophenyl)piperidine with brominated alkylating agents. Key parameters include:
- Solvent choice : Dichloromethane or acetonitrile are common for their polarity and inertness .
- Temperature control : Reactions often proceed at 0–25°C to minimize side reactions like elimination .
- Purification : Recrystallization from ethanol/water mixtures improves purity (≥97%) .
Yield optimization requires monitoring via TLC or HPLC, with typical yields ranging from 60–85% depending on stoichiometric ratios .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- NMR : H and C NMR confirm the piperidinium core and substituent positions. Key signals include the aromatic protons (δ 7.2–7.5 ppm for chlorophenyl) and the piperidinium N–Br peak (δ 3.8–4.2 ppm) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) and UV detection at 254 nm are standard for purity assessment .
- Mass spectrometry : ESI-MS in positive ion mode shows [M-Br] fragments around m/z 255–260 .
Q. What safety protocols are critical when handling this compound in the lab?
- Inhalation/contact risks : Use fume hoods and PPE (gloves, goggles) due to potential respiratory and skin irritation .
- Storage : Store in airtight containers under argon at 2–8°C to prevent hygroscopic degradation .
- Waste disposal : Neutralize with sodium bicarbonate before incineration to avoid brominated byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data for this compound’s structural analogs?
Contradictions (e.g., unexpected C shifts) may arise from:
- Conformational flexibility : Piperidinium chair vs. boat conformers alter ring proton environments. Computational modeling (DFT at B3LYP/6-31G*) can predict dominant conformers .
- Counterion effects : Bromide vs. chloride counterions perturb NMR signals. Compare with reference standards (e.g., 4-(4-chlorophenyl)piperidinium chloride, CAS 39512-49-7) .
Q. What strategies are effective for identifying and quantifying impurities in synthesized batches?
Common impurities include:
- 4-(4-Chlorophenyl)piperidin-4-ol (CAS 39512-49-7): Monitor via HPLC retention time (RT 8.2 min) .
- Debrominated byproducts : Use LC-MS to detect [M-80] fragments. Limit: ≤0.5% per ICH guidelines .
Method : Spike samples with reference standards (e.g., MM0025.04 ) and calibrate using external standard curves.
Q. How can computational methods predict the compound’s pharmacological activity?
- Docking studies : Target GABA receptors or ion channels using AutoDock Vina. The bromophenyl group shows high affinity for hydrophobic binding pockets .
- ADMET prediction : Tools like SwissADME estimate moderate blood-brain barrier penetration (LogP ~2.8) but potential hepatotoxicity (CYP3A4 inhibition) .
Q. What experimental designs are recommended for studying its metabolic stability in vitro?
- Hepatic microsome assay : Incubate with rat liver microsomes (1 mg/mL) and NADPH. Monitor degradation via LC-MS over 60 minutes.
- Metabolite identification : Look for hydroxylation at the piperidinium C3 position or chlorophenyl ring .
Controls : Include verapamil (high clearance) and propranolol (low clearance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
